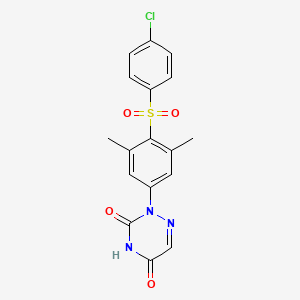
2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The presence of the p-chlorophenyl and sulfonyl groups further enhances its chemical reactivity and potential utility in different reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione typically involves multiple steps, starting with the preparation of the core triazine ring. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at ambient temperature. This reaction yields the desired triazine derivatives, which can then be further modified to introduce the p-chlorophenyl and sulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The presence of the p-chlorophenyl and sulfonyl groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the p-chlorophenyl or sulfonyl groups.
Applications De Recherche Scientifique
2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the growth of cancer cells by inducing apoptosis or interfering with cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives with different substituents on the triazine ring. Examples include:
- 2-(4-Methylphenyl)-as-triazine-3,5(2H,4H)-dione
- 2-(4-Chlorophenyl)-as-triazine-3,5(2H,4H)-dione
- 2-(4-Methoxyphenyl)-as-triazine-3,5(2H,4H)-dione
Uniqueness
What sets 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione apart is the combination of the p-chlorophenyl and sulfonyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar triazine derivatives .
Propriétés
Numéro CAS |
38560-80-4 |
|---|---|
Formule moléculaire |
C17H14ClN3O4S |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
2-[4-(4-chlorophenyl)sulfonyl-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14ClN3O4S/c1-10-7-13(21-17(23)20-15(22)9-19-21)8-11(2)16(10)26(24,25)14-5-3-12(18)4-6-14/h3-9H,1-2H3,(H,20,22,23) |
Clé InChI |
AJCLTAZSYSCYTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C)N3C(=O)NC(=O)C=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
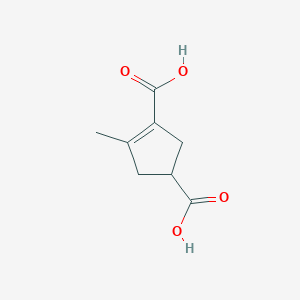
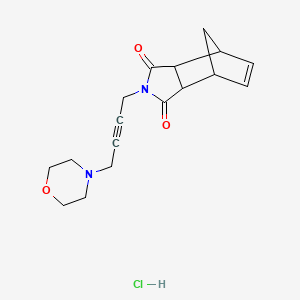


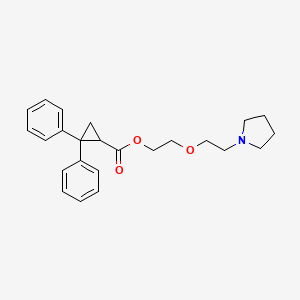
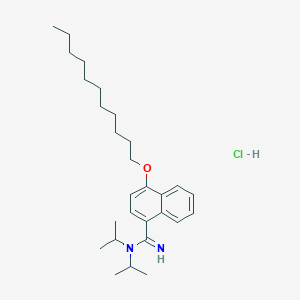

![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
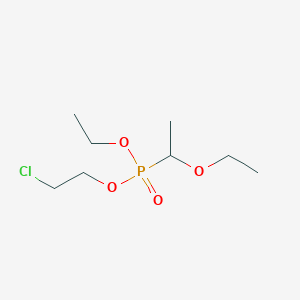
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
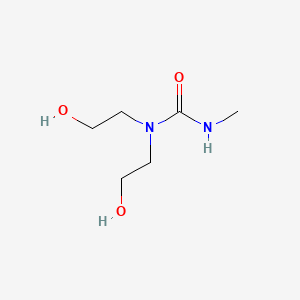
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
